![molecular formula C14H8F3N3O3 B1417701 3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-94-7](/img/structure/B1417701.png)
3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a useful research compound. Its molecular formula is C14H8F3N3O3 and its molecular weight is 323.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been reported to interact with various targets, including g-protein coupled bile acid receptor-1 (gpbar1) . The role of GPBAR1 is to regulate multiple functions such as lowering blood glucose and insulin levels while increasing insulin sensitivity .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can induce the mrna expression of the gpbar1 target gene pro-glucagon . This suggests that the compound may interact with its targets at the genetic level, influencing gene expression.
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been reported to influence pathways related to glucose metabolism, energy expenditure, and inflammation . These effects are likely due to the compound’s interaction with GPBAR1 and its subsequent influence on gene expression .
Pharmacokinetics
It’s known that 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties, potentially enhancing its bioavailability.
Result of Action
Based on the reported actions of similar 1,2,4-oxadiazole derivatives, it can be inferred that the compound may have effects at the molecular level (such as influencing gene expression) and at the cellular level (such as affecting metabolic processes) .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
3-[4-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O3/c15-14(16,17)22-10-3-1-2-8(6-10)9-4-5-18-11(7-9)12-19-13(21)23-20-12/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASYOERXZAOREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol](/img/structure/B1417619.png)
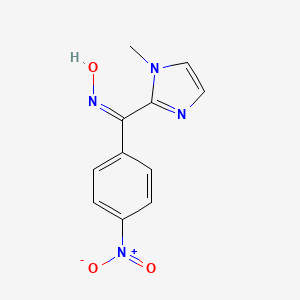
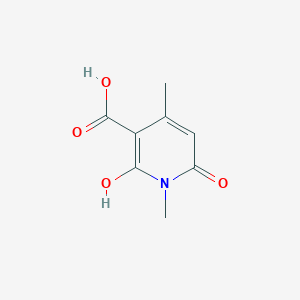
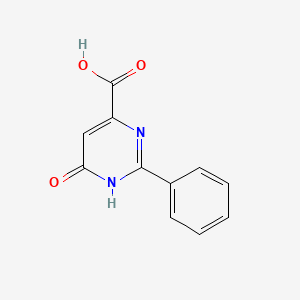
![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)
![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)
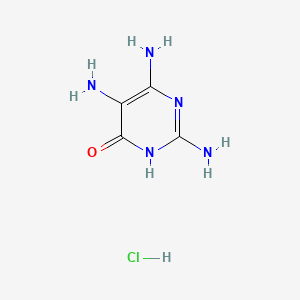

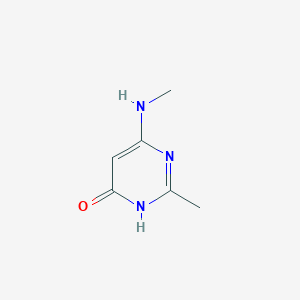
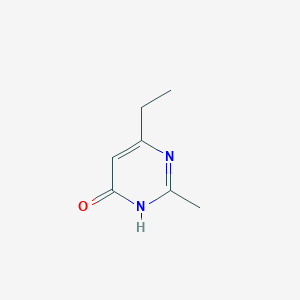
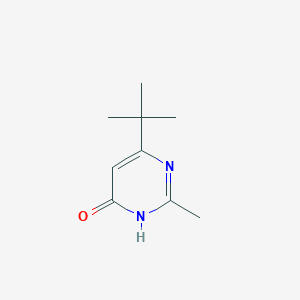
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)

![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)
